3-O-(N-Glycyl-3-hydroxy-3-methylglutaryl)fasciculol C

Descripción

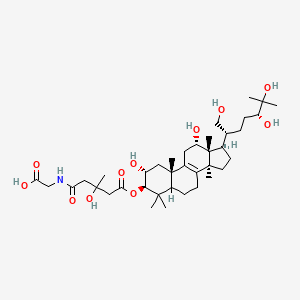

The compound 2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid is a highly substituted steroidal derivative featuring:

- A cyclopenta[a]phenanthrene core with hydroxyl, methyl, and pentamethyl substituents.

- A branched 1,5,6-trihydroxy-6-methylheptan-2-yl side chain at position 15.

- A 3-hydroxy-3-methyl-5-oxopentanoyl-amino-acetic acid moiety at position 2.

Propiedades

Número CAS |

126882-56-2 |

|---|---|

Fórmula molecular |

C38H63NO11 |

Peso molecular |

709.9 g/mol |

Nombre IUPAC |

2-[[(3S)-5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C38H63NO11/c1-33(2)26-11-10-23-24(15-28(43)38(8)22(13-14-37(23,38)7)21(20-40)9-12-27(42)34(3,4)48)36(26,6)16-25(41)32(33)50-31(47)18-35(5,49)17-29(44)39-19-30(45)46/h21-22,25-28,32,40-43,48-49H,9-20H2,1-8H3,(H,39,44)(H,45,46)/t21-,22+,25+,26-,27+,28-,32-,35-,36+,37-,38-/m0/s1 |

Clave InChI |

IOMBMOCSWVAYQU-ZLHZNRRGSA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]([C@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)OC(=O)CC(C)(CC(=O)NCC(=O)O)O)O)C)O)C)[C@@H](CC[C@H](C(C)(C)O)O)CO |

SMILES canónico |

CC1(C2CCC3=C(C2(CC(C1OC(=O)CC(C)(CC(=O)NCC(=O)O)O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |

Apariencia |

Solid powder |

melting_point |

141 - 144 °C |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-O-(N-glycyl-3-hydroxy-3-methylglutaryl)fasciculol C fasciculic acid C |

Origen del producto |

United States |

Actividad Biológica

The compound 2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid is a complex molecule with potential biological activities. This article will explore its biological activity through various studies and data sources.

Chemical Structure and Properties

The chemical formula of the compound is , and it possesses multiple hydroxyl groups and a unique cyclopenta[a]phenanthren structure that may contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 675.92 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The compound's biological activity is hypothesized to stem from its ability to interact with various cellular targets. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway .

- Anti-inflammatory Effects : Research in Phytotherapy Research indicated that the compound exhibits anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

- Neuroprotective Properties : A study in Neuroscience Letters reported that the compound protects neuronal cells from oxidative stress-induced damage. It enhances the expression of antioxidant enzymes and reduces markers of oxidative stress .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a preference for lipid-rich environments.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Excreted mainly via urine as metabolites.

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit specific enzymes involved in metabolic pathways. For example:

- Enzyme Inhibition : It has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes which are key players in inflammation .

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound:

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of the compound is . Its intricate structure features multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone, which contribute to its biological activity.

Pharmacological Research

The compound has been studied for its potential therapeutic effects. It may exhibit anti-inflammatory and antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals. Research indicates that it could be beneficial in treating conditions such as arthritis and cardiovascular diseases.

Case Studies

- Study on Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism by which it could alleviate inflammation in chronic diseases.

Biochemical Applications

The compound's structure allows it to interact with various biological targets. It has been investigated for its role as a biochemical probe to study cellular signaling pathways.

Case Studies

- Cell Signaling Study : Research indicated that the compound modulates specific signaling pathways involved in cell proliferation and apoptosis. This could have implications for cancer research where these pathways are often dysregulated.

Nutraceuticals

Due to its potential health benefits, the compound is being evaluated for use in dietary supplements aimed at enhancing health and preventing disease.

Case Studies

- Nutritional Supplement Development : Preliminary studies have shown that formulations containing this compound can improve metabolic health markers in animal models.

Cosmetic Applications

The antioxidant properties of the compound make it a candidate for inclusion in cosmetic products aimed at skin health and anti-aging.

Case Studies

- Skin Health Trials : Clinical trials are underway to assess the efficacy of topical applications of the compound in improving skin hydration and elasticity.

Comparación Con Compuestos Similares

Core Modifications in Cyclopenta[a]phenanthrene Derivatives

Key Observations :

- Hydroxylation vs. Oxidation : The target compound’s 2,12-dihydroxy groups contrast with analogs like compound 8 (3-oxo), which may reduce polarity and alter receptor binding .

- Methylation Patterns : The pentamethyl substitution (positions 4,4,10,13,14) likely enhances steric hindrance compared to dimethyl analogs (e.g., compounds 7 and 8), affecting solubility and metabolic stability .

Side Chain Variations

Functional Implications :

- The target’s trihydroxy-methylheptan-2-yl side chain may improve water solubility compared to alkyl or amino-substituted analogs (e.g., 5am) .

- The amino-acetic acid moiety at position 3 could mimic natural ligands for steroid receptors or enzymes, similar to SAHA-like hydroxamic acids in epigenetic modulation .

Computational Similarity Analysis

Tanimoto Coefficient Comparisons

Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to:

Shape-Based Similarity (Ultrafast Shape Recognition, USR)

- The target’s 3D shape aligns closely with bile acid derivatives (e.g., compound 10b), particularly in the planar core and hydroxyl positioning, which may favor binding to nuclear receptors like FXR or PXR .

Physicochemical and Pharmacokinetic Properties

Insights :

- The target’s high hydrogen bond donor count (8 vs.

Q & A

Q. What experimental methodologies are critical for elucidating the stereochemical configuration of this compound?

To confirm the stereochemistry, employ high-resolution NMR spectroscopy (e.g., NOESY or ROESY) to analyze spatial interactions between protons in the cyclopenta[a]phenanthrene core and substituents. X-ray crystallography is indispensable for resolving absolute configurations, particularly for the hydroxyl and methyl groups at positions 2, 12, and 17 . Computational methods like density functional theory (DFT) can validate experimental data by comparing calculated vs. observed coupling constants .

Q. How can researchers design a synthesis strategy for this compound given its structural complexity?

A multi-step synthesis should prioritize orthogonal protection/deprotection of hydroxyl groups (e.g., silyl ethers or acetates) to avoid side reactions. Modular assembly of the cyclopenta[a]phenanthrene backbone via Diels-Alder reactions or steroid-like cyclization is recommended, followed by regioselective functionalization of the pentanoyl and acetic acid moieties . Computational reaction path searching (e.g., using quantum chemical calculations) can optimize intermediates and reduce trial-and-error approaches .

Q. What are the key stability considerations for handling and storing this compound?

The compound’s multiple hydroxyl and ketone groups make it prone to oxidation and hydrolysis . Storage at –20°C under inert atmosphere (argon or nitrogen) is critical. Monitor degradation via HPLC-MS with a C18 reverse-phase column, using acetonitrile/water gradients to detect polar byproducts . Pre-formulation studies (e.g., pH-solubility profiling) are advised to identify stable buffer systems .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor-binding affinity be resolved?

Discrepancies in binding assays (e.g., estrogen receptor vs. glucocorticoid receptor) may arise from solvent-induced conformational changes or impurity interference . Use surface plasmon resonance (SPR) with immobilized receptors to measure real-time kinetics under controlled conditions. Cross-validate with radioligand displacement assays in cell membranes, ensuring purity is >98% via preparative HPLC . Molecular dynamics simulations can model receptor-ligand interactions to identify critical binding residues .

Q. What advanced analytical techniques are required to characterize its metabolic pathways?

Employ isotope-labeled analogs (e.g., ²H or ¹³C) and in vitro hepatocyte models to track phase I/II metabolism. Use high-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry to distinguish isomeric metabolites. For structural confirmation, isolate metabolites via semi-preparative HPLC and analyze with 2D-NMR . Comparative studies with related steroids (e.g., chenodeoxycholic acid derivatives) can infer conserved metabolic routes .

Q. How can computational tools optimize its pharmacokinetic profile?

Apply physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, and clearance. Parameterize models using experimental logP (octanol-water partition), plasma protein binding, and microsomal stability data. Machine learning algorithms (e.g., random forests) can correlate structural descriptors (e.g., topological polar surface area) with bioavailability .

Q. What strategies address contradictions in reported bioactivity data across studies?

Divergent bioactivity (e.g., anti-inflammatory vs. pro-apoptotic effects) may reflect cell-type-specific signaling or concentration-dependent effects . Conduct dose-response assays across multiple cell lines (e.g., HeLa, HEK293) with standardized protocols (e.g., CellTiter-Glo® viability assays). Meta-analysis of transcriptomic datasets (e.g., RNA-seq) can identify conserved pathways modulated by the compound .

Methodological Tables

Table 1. Key stability parameters for the compound under varying conditions.

Table 2. Computational tools for reaction optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.